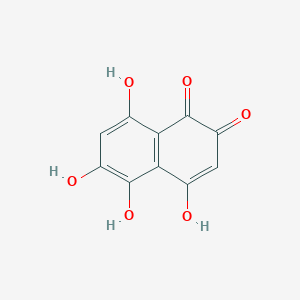
2,5,6,8-Tetrahydroxy-1,4-naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,6,8-Tetrahydroxy-1,4-naphthoquinone is a polyhydroxylated derivative of naphthoquinone. This compound is part of the spinochrome class, which is known for its occurrence in marine organisms such as sea urchins. These compounds are notable for their vibrant colors and biological activities, including antioxidant and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,8-Tetrahydroxy-1,4-naphthoquinone typically involves the hydroxylation of 1,4-naphthoquinone. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective introduction of hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as sea urchin shells, which are rich in bioactive quinonoid pigments. The extraction process includes the use of solvents and purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,5,6,8-Tetrahydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones with different oxidation states.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can be substituted with other functional groups such as acetyl or methoxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various hydroxylated and substituted derivatives of naphthoquinone, which have distinct biological activities .
Scientific Research Applications
2,5,6,8-Tetrahydroxy-1,4-naphthoquinone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: The compound has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 2,5,6,8-Tetrahydroxy-1,4-naphthoquinone involves its ability to intercept free radicals and bind metal ions, thereby preventing the formation of reactive oxygen species. This antioxidant activity is attributed to the presence of multiple hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
- Juglone (5-hydroxy-1,4-naphthoquinone)
- Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone)
- Echinochrome A (7-ethyl-2,3,5,6,8-pentahydroxy-1,4-naphthoquinone)
Uniqueness
2,5,6,8-Tetrahydroxy-1,4-naphthoquinone is unique due to its specific hydroxylation pattern, which imparts distinct antioxidant and antimicrobial properties. This makes it particularly valuable in biomedical research and industrial applications .
Properties
CAS No. |
15257-45-1 |
|---|---|
Molecular Formula |
C10H6O6 |
Molecular Weight |
222.15 g/mol |
IUPAC Name |
4,5,6,8-tetrahydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H6O6/c11-3-1-5(13)9(15)8-4(12)2-6(14)10(16)7(3)8/h1-2,11-13,15H |
InChI Key |
KPBFAZNGADYTLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=CC(=O)C2=O)O)C(=C1O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



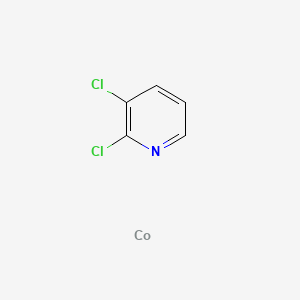


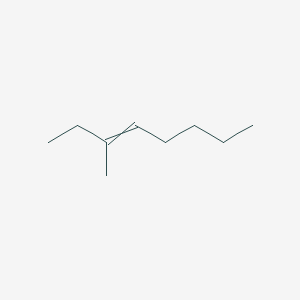
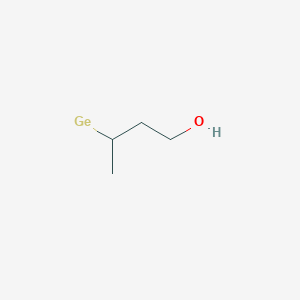


![2-[(Carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate](/img/structure/B14703609.png)

![[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14703627.png)
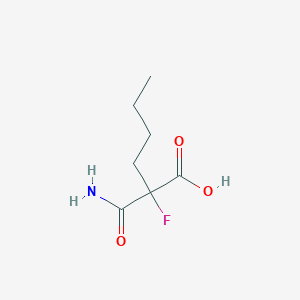
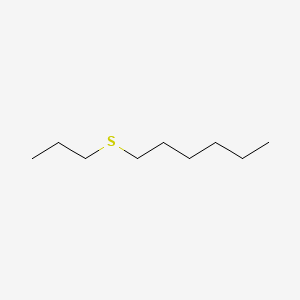
![N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea](/img/structure/B14703641.png)
